molecular formula C20H19N3O3S B15122524 Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B15122524
M. Wt: 381.4 g/mol
InChI Key: ICZQDDQLXRQCAG-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a quinazoline ring system, which is fused with other functional groups to enhance its biological activity.

Preparation Methods

The synthesis of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylquinazolin-2-amine and ethyl 4-aminobenzoate.

    Formation of Intermediate: The 4-methylquinazolin-2-amine is reacted with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with other quinazoline derivatives:

The uniqueness of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE lies in its specific quinazoline core and the presence of both sulfonyl and acetamido groups, which contribute to its distinct biological activities.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-methylquinazolin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C20H19N3O3S/c1-3-26-19(25)14-8-10-15(11-9-14)22-18(24)12-27-20-21-13(2)16-6-4-5-7-17(16)23-20/h4-11H,3,12H2,1-2H3,(H,22,24)

InChI Key

ICZQDDQLXRQCAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C

Origin of Product

United States

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